molecular formula C28H33N3O2 B572439 Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile CAS No. 1217481-09-8

Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile

Cat. No.: B572439
CAS No.: 1217481-09-8
M. Wt: 443.6 g/mol
InChI Key: MWECWWUUZLQWRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazoline ring. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized oxazoline compounds .

Scientific Research Applications

Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it useful as a ligand in catalysis. The nitrile group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
  • 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
  • 2,2′-Bis[(4S)-4-benzyl-2-oxazoline]

Uniqueness

The tert-butyl groups also provide steric hindrance, influencing the compound’s chemical behavior and interactions .

Properties

CAS No.

1217481-09-8

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]-2-[4-(4-tert-butylphenyl)-1,3-oxazolidin-2-ylidene]acetonitrile

InChI

InChI=1S/C28H33N3O2/c1-27(2,3)20-11-7-18(8-12-20)23-16-32-25(30-23)22(15-29)26-31-24(17-33-26)19-9-13-21(14-10-19)28(4,5)6/h7-14,23-24,30H,16-17H2,1-6H3

InChI Key

MWECWWUUZLQWRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2

Origin of Product

United States

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